3,4-Dichlorobenzoic anhydride
Overview
Description
3,4-Dichlorobenzoic anhydride is an organic compound with the chemical formula C14H6Cl4O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
3,4-Dichlorobenzoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
Target of Action
Anhydrides in general are known to react with a variety of functional groups, including alcohols, amines, and carboxylic acids . These reactions often involve nucleophilic attack on the carbonyl group of the anhydride, followed by the removal of a leaving group .
Mode of Action
The mode of action of 3,4-Dichlorobenzoic anhydride is likely to involve nucleophilic substitution reactions, similar to other carboxylic acid derivatives . The anhydride group in the compound can be attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, expelling a leaving group and restoring the carbonyl .
Biochemical Pathways
For instance, 3,4-dichlorobenzoic acid, a potential hydrolysis product of the anhydride, can be transformed into 3-chlorocatechol or 4-chlorocatechol by the enzyme benzoate-1,2-dioxygenase .
Pharmacokinetics
The compound’s molecular weight of 36401 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
It’s worth noting that chlorobenzoic acids, which are structurally similar to this compound, have been studied for their genetic toxicity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzoic anhydride can be synthesized through the reaction of 3,4-dichlorobenzoic acid with reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include thionyl chloride and phosphorus pentachloride .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to form 3,4-dichlorobenzoic acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Water: Hydrolyzes the anhydride to form the corresponding acid.
Alcohols: React with the anhydride to form esters, often in the presence of a catalyst.
Major Products
Amides: Formed from the reaction with amines.
3,4-Dichlorobenzoic Acid: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzoic Anhydride
- 2,4-Dichlorobenzoic Anhydride
- 2,6-Dichlorobenzoic Anhydride
Uniqueness
3,4-Dichlorobenzoic anhydride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to different physical and chemical properties compared to other dichlorobenzoic anhydrides .
Properties
IUPAC Name |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4O3/c15-9-3-1-7(5-11(9)17)13(19)21-14(20)8-2-4-10(16)12(18)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVKAAJSJWYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344802 | |
Record name | 3,4-Dichlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86866-14-0 | |
Record name | 3,4-Dichlorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLOROBENZOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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